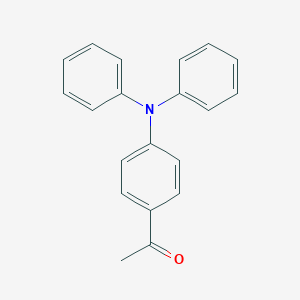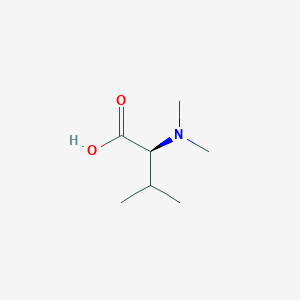
N,N-Dimetil-L-Valina
Descripción general
Descripción
N,N-dimetil-L-valina es un derivado del aminoácido L-valina, caracterizado por la presencia de dos grupos metilo unidos al átomo de nitrógeno dentro del grupo amino del aminoácido. Esta estructura única la hace valiosa para diversas aplicaciones, como la síntesis de péptidos y proteínas, y la investigación de efectos bioquímicos y fisiológicos .
Aplicaciones Científicas De Investigación
N,N-dimetil-L-valina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como sustrato para reacciones catalizadas por enzimas y en la síntesis de péptidos y proteínas.
Biología: Se estudia su papel en las transformaciones bioquímicas y fisiológicas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo su uso como intermedio sintético en la síntesis farmacéutica.
Industria: Se utiliza en la producción de diversos intermediarios químicos y como bloque de construcción para moléculas más complejas
Mecanismo De Acción
El mecanismo por el cual N,N-dimetil-L-valina ejerce sus efectos implica su interacción con objetivos y vías moleculares específicos. Sirve como sustrato para reacciones catalizadas por enzimas, experimentando diversas transformaciones bioquímicas. La presencia del grupo dimetilamino mejora su reactividad y le permite participar en un amplio espectro de reacciones .
Compuestos similares:
N,N-dimetilglicina: Otro aminoácido dimetilado con propiedades similares pero diferentes aplicaciones.
N,N-dimetilarginina: Conocida por su papel como inhibidor de la óxido nítrico sintasa.
N,N-dimetilfenilalanina: Se utiliza en la síntesis de péptidos y proteínas
Singularidad: this compound es única debido a su estructura específica, que le permite experimentar una amplia gama de transformaciones bioquímicas y fisiológicas. Sus aplicaciones en la síntesis de péptidos y proteínas, así como su papel como intermedio sintético en la síntesis farmacéutica, destacan su versatilidad e importancia en la investigación científica .
Análisis Bioquímico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: N,N-dimetil-L-valina se puede sintetizar a través de varios métodos. Un enfoque común implica la metilación de L-valina utilizando yoduro de metilo en presencia de una base como el hidróxido de sodio. La reacción generalmente ocurre en un solvente orgánico como el dimetilsulfóxido (DMSO) bajo condiciones controladas de temperatura .
Métodos de producción industrial: En entornos industriales, la producción de this compound a menudo implica la síntesis microbiana debido a su alta estereo selectividad y proceso respetuoso con el medio ambiente. La degradación asimétrica microbiana de DL-valina y la hidrólisis estereo selectiva microbiana de N-acil-DL-valina por N-acil-D-aminoácido amida hidrolasa son algunos de los métodos empleados .
Análisis De Reacciones Químicas
Tipos de reacciones: N,N-dimetil-L-valina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de aluminio y litio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Diversos haluros de alquilo en presencia de una base.
Principales productos formados:
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de aminas primarias.
Sustitución: Formación de derivados N-alquilados.
Comparación Con Compuestos Similares
N,N-Dimethylglycine: Another dimethylated amino acid with similar properties but different applications.
N,N-Dimethylarginine: Known for its role as an inhibitor of nitric oxide synthase.
N,N-Dimethylphenylalanine: Used in the synthesis of peptides and proteins
Uniqueness: N,N-Dimethyl-L-Valine is unique due to its specific structure, which allows it to undergo a wide range of biochemical and physiological transformations. Its applications in peptide and protein synthesis, as well as its role as a synthetic intermediate in pharmaceutical synthesis, highlight its versatility and importance in scientific research .
Propiedades
IUPAC Name |
(2S)-2-(dimethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLTERDKORUHK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451600 | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2812-32-0 | |
| Record name | N,N-Dimethyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-L-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N,N-Dimethyl-L-Valine used in analytical chemistry, specifically in the context of the provided research?
A1: N,N-Dimethyl-L-Valine acts as a chiral ligand-exchanger when complexed with Copper (II) ions []. This complex is then used as part of the mobile phase in chiral liquid chromatography, a technique for separating enantiomers (mirror-image molecules).
- Resolving malic acid enantiomers: The Cu(II)/(N,N-Dimethyl-L-Valine)₂ complex enables separation of D-malic acid and L-malic acid in apple juice []. This is crucial for detecting adulteration with synthetic DL-malic acid, which standard analytical methods might miss.
- Determining the absolute configuration of natural products: After hydrolysis of citrinadin A, a novel alkaloid, the presence of N,N-Dimethyl-L-Valine confirmed the existence of an N,N-dimethyl-L-valine residue within the larger molecule [].
Q2: What are the advantages of using N,N-Dimethyl-L-Valine in chiral separations compared to other methods?
A2: While the provided research doesn't directly compare N,N-Dimethyl-L-Valine to other methods, some potential advantages can be inferred:
- Compatibility with aqueous systems: The research demonstrates its use in reversed-phase HPLC with aqueous mobile phases [], which is advantageous for analyzing biological samples like apple juice.
- Selectivity for α-hydroxy acids: The Cu(II)/(N,N-Dimethyl-L-Valine)₂ complex, combined with post-column detection using iron (III), allows for specific detection of α-hydroxy acids, simplifying sample analysis [].
- Potential for direct D-malic acid determination: The research suggests this method could allow for direct measurement of D-malic acid, potentially offering advantages over the indirect methods commonly used at the time [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


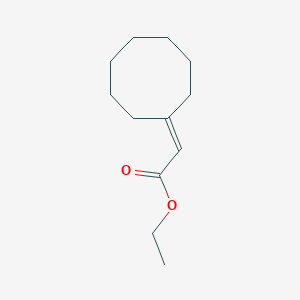
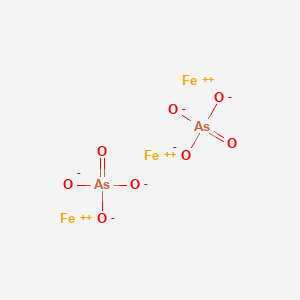

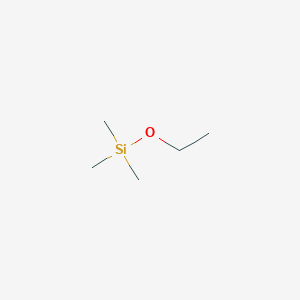
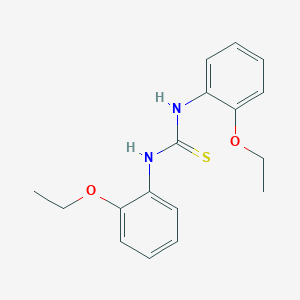

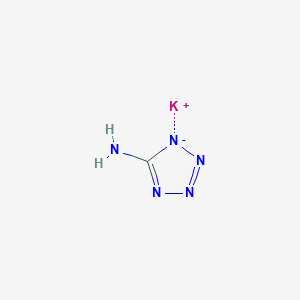
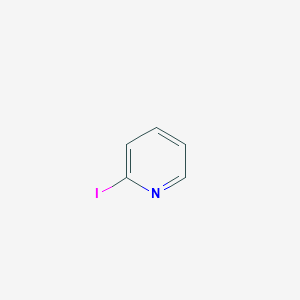
![(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)

